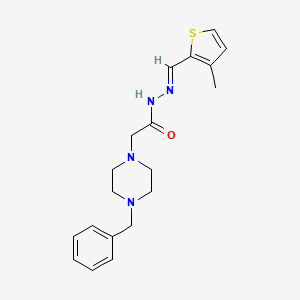

2-(4-Benzyl-1-piperazinyl)-N'-((3-methyl-2-thienyl)methylene)acetohydrazide

Descripción

Molecular Formula: The compound features a piperazine core substituted with a benzyl group at the 4-position and an acetohydrazide moiety linked to a 3-methyl-2-thienylidene group. Its molecular formula is C20H25N5OS (approximated based on structural analogs in ).

Structural Features:

- Thienyl Group: The 3-methyl-2-thienyl substituent introduces sulfur-containing heterocyclic properties, which may influence electronic interactions with biological targets.

- Hydrazide Linkage: The acetohydrazide functional group is critical for hydrogen bonding and chelation with metal ions in enzyme active sites.

Synthesis: Synthesized via condensation of 2-(4-benzylpiperazin-1-yl)acetohydrazide with 3-methyl-2-thiophenecarboxaldehyde under acidic conditions, followed by purification via recrystallization.

Propiedades

Fórmula molecular |

C19H24N4OS |

|---|---|

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C19H24N4OS/c1-16-7-12-25-18(16)13-20-21-19(24)15-23-10-8-22(9-11-23)14-17-5-3-2-4-6-17/h2-7,12-13H,8-11,14-15H2,1H3,(H,21,24)/b20-13+ |

Clave InChI |

TVKUPSWHGFQZGE-DEDYPNTBSA-N |

SMILES isomérico |

CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

SMILES canónico |

CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

Solubilidad |

46 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Impact of Piperazine Substituents

- Benzyl vs. Chlorobenzyl : The 4-benzyl group in the target compound may enhance CNS penetration compared to 2-chlorobenzyl analogs (). Chlorinated derivatives, however, often show stronger antimicrobial activity due to increased electrophilicity.

- Benzoyl Substitution : The benzoyl group in analogs () reduces basicity of the piperazine ring, shifting activity toward anticancer targets via kinase inhibition.

Role of Hydrazide-Linked Groups

- Thienyl vs.

- Halogenated Groups : 4-Chlorophenyl analogs () exhibit enhanced anticancer activity due to halogen bonding with protein targets.

Research Findings and Mechanistic Insights

- Target Compound : Preliminary molecular docking suggests interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the thienyl sulfur and piperazine nitrogen.

- Analog-Specific Mechanisms :

- Benzoyl-substituted analogs inhibit topoisomerase II (anticancer).

- Chlorobenzyl derivatives disrupt microbial cell wall synthesis via penicillin-binding protein inhibition.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.